N-cyclohexyl-N-ethylmethanesulfonamide
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Overview
Description
N-cyclohexyl-N-ethylmethanesulfonamide is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N-ethylmethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, which leads to the formation of sulfonamides in a single step . This process is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where thiols and amines are reacted under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonic esters, and substituted sulfonamides .
Scientific Research Applications
N-cyclohexyl-N-ethylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methylethanesulfonamide
- N,N-dicyclohexylmethylamine
- 1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide
Uniqueness
N-cyclohexyl-N-ethylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
ZIWIYIHGPRALKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C |
Origin of Product |
United States |
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